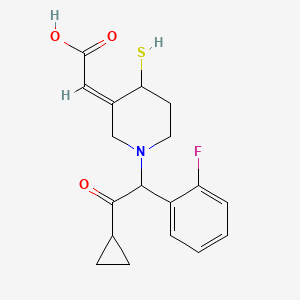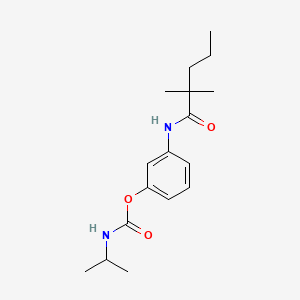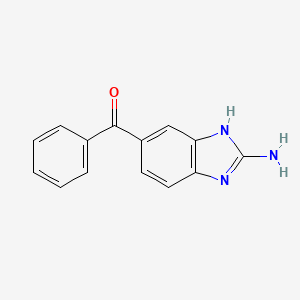
Ácido 4-(nicotinamido)butanoico
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La pikamilona tiene una amplia gama de aplicaciones de investigación científica, incluyendo su uso en química, biología, medicina e industria.
Química:
- La pikamilona se usa como un compuesto modelo para estudiar las reacciones de formación e hidrólisis de enlaces amida.
- Sirve como un compuesto de referencia en química analítica para el desarrollo de nuevas técnicas analíticas.
Biología:
- La pikamilona se usa en estudios neurobiológicos para investigar los efectos del GABA y la niacina en el sistema nervioso central.
- Se emplea en estudios sobre la permeabilidad de la barrera hematoencefálica y los sistemas de administración de fármacos.
Medicina:
- La pikamilona se usa como un agente nootrópico para mejorar la función cognitiva y reducir la ansiedad.
- Se investiga por sus posibles efectos terapéuticos en condiciones como la depresión, la migraña y las neuroinfecciones .
Industria:
- La pikamilona se usa en la formulación de suplementos dietéticos y productos farmacéuticos.
- Se emplea en el desarrollo de nuevos sistemas y formulaciones de administración de fármacos .
Mecanismo De Acción
La pikamilona ejerce sus efectos a través de las acciones combinadas de la niacina y el ácido γ-aminobutírico. Al cruzar la barrera hematoencefálica, la pikamilona se hidroliza para liberar niacina y ácido γ-aminobutírico.
Dianas Moleculares y Vías:
Niacina: Actúa como un vasodilatador, aumentando el flujo sanguíneo al cerebro y mejorando la circulación cerebral.
Ácido γ-aminobutírico: Activa los receptores GABA en el cerebro, lo que lleva a efectos ansiolíticos y neuroprotectores.
Safety and Hazards
There isn’t enough reliable information to know if Picamilon is safe or what the side effects might be . It may be dangerous for people with hypotension (low blood pressure) due to its ability to lower blood pressure . Side effects related to GABA, such as sleepiness, drowsiness, and memory loss, can also occur .
Análisis Bioquímico
Biochemical Properties
4-(Nicotinamido)butanoic acid interacts with various enzymes, proteins, and other biomolecules. It is believed to be hydrolyzed into GABA and niacin once it enters the body . GABA is a neurotransmitter that can decrease anxiety and seizures, while niacin is a vasodilator that can improve blood flow in the brain
Cellular Effects
The effects of 4-(Nicotinamido)butanoic acid on various types of cells and cellular processes are complex. It is thought to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 4-(Nicotinamido)butanoic acid involves its hydrolysis into GABA and niacin. GABA activates GABA receptors in the brain, which theoretically should have an anxiolytic effect . Niacin, on the other hand, is a vasodilator that can improve blood flow in the brain
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La pikamilona se sintetiza mediante la reacción de niacina con ácido γ-aminobutírico. El proceso implica la formación de un enlace amida entre el grupo carboxilo de la niacina y el grupo amino del ácido γ-aminobutírico. La reacción típicamente requiere un agente deshidratante como la diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace amida .
Métodos de Producción Industrial: La producción industrial de pikamilona sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza del producto final. El proceso implica el uso de reactores a gran escala y un control preciso de los parámetros de reacción como la temperatura, el pH y el tiempo de reacción .
Análisis De Reacciones Químicas
Tipos de Reacciones: La pikamilona experimenta varias reacciones químicas, incluyendo hidrólisis, oxidación y reducción.
Reactivos y Condiciones Comunes:
Hidrólisis: La pikamilona se puede hidrolizar para liberar niacina y ácido γ-aminobutírico. Esta reacción típicamente ocurre bajo condiciones ácidas o básicas.
Oxidación: La pikamilona puede sufrir reacciones de oxidación, particularmente en el anillo de piridina de la niacina. Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden ocurrir en el grupo carbonilo del enlace amida. Los agentes reductores comunes incluyen hidruro de litio y aluminio y borohidruro de sodio.
Principales Productos Formados:
Hidrólisis: Niacina y ácido γ-aminobutírico.
Oxidación: Derivados oxidados de la niacina.
Reducción: Derivados reducidos de pikamilona con grupos funcionales alterados.
Comparación Con Compuestos Similares
La pikamilona es única debido a su capacidad de cruzar la barrera hematoencefálica y entregar tanto niacina como ácido γ-aminobutírico directamente al cerebro.
Compuestos Similares:
Fenibut: Otro derivado del GABA que cruza la barrera hematoencefálica y tiene efectos ansiolíticos.
Baclofeno: Un agonista del receptor GABA utilizado para tratar la espasticidad muscular.
Gabapentina: Un análogo del GABA utilizado para tratar el dolor neuropático y la epilepsia.
La pikamilona destaca por su doble acción de proporcionar tanto vasodilatación como efectos GABAérgicos, lo que la convierte en un compuesto versátil tanto en aplicaciones de investigación como terapéuticas.
Propiedades
IUPAC Name |
4-(pyridine-3-carbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-9(14)4-2-6-12-10(15)8-3-1-5-11-7-8/h1,3,5,7H,2,4,6H2,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJVRARAUNYNDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188098 | |
| Record name | Nicotinoyl-GABA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34562-97-5 | |
| Record name | 4-[(3-Pyridinylcarbonyl)amino]butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34562-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotinoyl-GABA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034562975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinoyl-GABA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanoic acid, 4-[(3-pyridinylcarbonyl)amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICAMILON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S5N9SEK4N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone](/img/structure/B1678703.png)
